molecular formula C22H34F3N5O11 B12411094 Goralatide (TFA)

Goralatide (TFA)

Cat. No.: B12411094
M. Wt: 601.5 g/mol
InChI Key: LKOFRAPICMDYPN-WFGXUCIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Goralatide (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the C-terminal amino acid (proline) to the resin. Each subsequent amino acid (lysine, aspartic acid, and serine) is added in a stepwise manner, with each amino acid being protected by a temporary protecting group to prevent unwanted side reactions .

After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA). The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .

Industrial Production Methods

Industrial production of Goralatide (TFA) follows a similar approach to laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product. The peptide is then lyophilized to obtain a stable, dry powder form suitable for storage and further use .

Chemical Reactions Analysis

Types of Reactions

Goralatide (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Goralatide (TFA) is unique due to its trifluoroacetate form, which enhances its stability and solubility compared to its non-trifluoroacetate counterpart. This makes it more suitable for certain research applications, particularly those involving peptide stability and solubility .

Properties

Molecular Formula

C22H34F3N5O11

Molecular Weight

601.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13-,14-,15-;/m0./s1

InChI Key

LKOFRAPICMDYPN-WFGXUCIJSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.